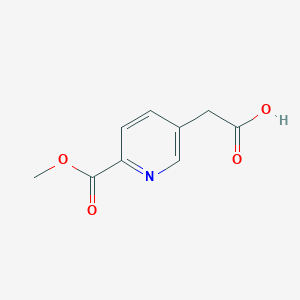

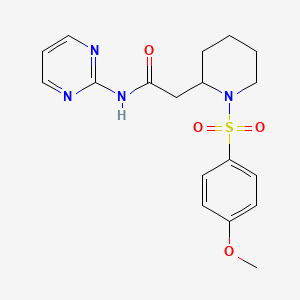

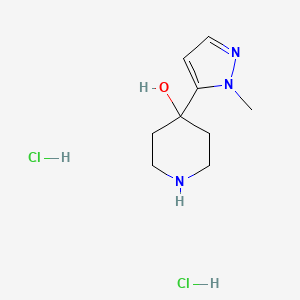

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of the compound "2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide" involves a multi-step process. The initial step includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles, specifically N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a series of N-substituted derivatives of acetamide bearing the piperidine moiety .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target compound, was confirmed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR). These techniques provide detailed information about the molecular framework and the functional groups present in the compound .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their biological activities, specifically against enzymes such as acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX). The chemical structure of the compounds influences their reactivity and interaction with these enzymes, leading to varying degrees of inhibitory activity. Some compounds showed promising activity, while others were inactive against the lipoxygenase enzymes, indicating that subtle changes in the chemical structure can significantly affect the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structure and the results of the biological activity tests. The presence of the piperidine moiety and the aryl/aralkyl substituents are likely to influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. The specific physical properties such as melting point, solubility in various solvents, and stability under different conditions are not detailed in the provided data but can be deduced from the general behavior of similar sulfonamide compounds .

Scientific Research Applications

Antimicrobial Studies

Patel and Agravat (2009) synthesized pyridine derivatives including compounds structurally similar to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide. These compounds displayed considerable antibacterial activity, highlighting their potential in antimicrobial research (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

Virk et al. (2018) reported on the synthesis of triazole analogues, including compounds related to the specified acetamide, and evaluated their inhibition potential against various enzymes. These compounds demonstrated notable activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in enzyme-related research and pharmacological applications (Virk et al., 2018).

Solid-Phase Synthesis Applications

Gordeev, Gordon, and Patel (1997) discussed the solid-phase synthesis of beta-sultams, a process relevant to the synthesis of compounds like the specified acetamide. This methodology is significant for producing libraries of sulfonyl beta-lactam analogues, which are of interest in the search for new antibacterial agents (Gordeev, Gordon, & Patel, 1997).

Pharmaceutical Development

Severina et al. (2021) developed and validated an HPLC method for determining related substances in Epimidin, a novel anticonvulsant agent. The structure of Epimidin includes a moiety similar to the specified acetamide, showcasing its relevance in the development and quality control of pharmaceuticals (Severina et al., 2021).

Antithrombotic Properties

Lorrain et al. (2003) explored the antithrombotic properties of SSR182289A, a thrombin inhibitor with a structure related to the specified acetamide. This research contributes to understanding the therapeutic potential of such compounds in treating thrombosis (Lorrain et al., 2003).

Hypoglycemic Potential

Srivastava et al. (1996) evaluated acylamide derivatives, including structures similar to the specified acetamide, for their hypoglycemic activities. This study indicates the potential of these compounds in diabetes treatment (Srivastava et al., 1996).

properties

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-pyrimidin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-26-15-6-8-16(9-7-15)27(24,25)22-12-3-2-5-14(22)13-17(23)21-18-19-10-4-11-20-18/h4,6-11,14H,2-3,5,12-13H2,1H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOFUJLDILMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)